molecular formula C10H11F B13715494 2-Cyclopropyl-6-fluorotoluene

2-Cyclopropyl-6-fluorotoluene

Cat. No.: B13715494
M. Wt: 150.19 g/mol
InChI Key: KNLQHTPHRASBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-fluorotoluene is an organic compound that features a cyclopropyl group and a fluorine atom attached to a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Cyclopropyl-6-fluorotoluene involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing various substituted toluenes.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-fluorotoluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-cyclopropyl-6-fluorobenzaldehyde, while reduction could produce various cyclopropyl-substituted hydrocarbons.

Scientific Research Applications

2-Cyclopropyl-6-fluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-fluorotoluene involves its interaction with specific molecular targets and pathways. For instance, in the context of cyclopropane synthesis, the compound can react with carbenes to form cyclopropane structures . The presence of the fluorine atom can influence the reactivity and stability of the compound, making it a valuable building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-6-fluorotoluene is unique due to the presence of both a cyclopropyl group and a fluorine atom, which confer distinct chemical properties. The cyclopropyl group introduces ring strain, making the compound more reactive in certain reactions, while the fluorine atom enhances its stability and electronic properties.

Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-cyclopropyl-3-fluoro-2-methylbenzene

InChI

InChI=1S/C10H11F/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6H2,1H3

InChI Key

KNLQHTPHRASBQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.